molecular formula C20H12Br2N2 B3259055 5,7-Dibromo-2,3-diphenylquinoxaline CAS No. 313067-47-9

5,7-Dibromo-2,3-diphenylquinoxaline

Numéro de catalogue: B3259055
Numéro CAS: 313067-47-9
Poids moléculaire: 440.1 g/mol
Clé InChI: NKEXCNPVQPPBIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Dibromo-2,3-diphenylquinoxaline: is a chemical compound with the molecular formula C20H12Br2N2. It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2,3-diphenylquinoxaline typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This reaction requires high temperatures, a strong acid catalyst, and prolonged heating . The bromination of the resulting quinoxaline derivative can be achieved using bromine or other brominating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dibromo-2,3-diphenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with carbonyl or carboxyl groups, while substitution reactions can produce a variety of functionalized quinoxalines .

Activité Biologique

5,7-Dibromo-2,3-diphenylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

This compound (C20H12Br2N2) features a quinoxaline core substituted with bromine and phenyl groups. The presence of these substituents is crucial for its biological activity, influencing its interaction with biological targets such as tubulin and various receptors.

Synthesis Methods

Recent studies have highlighted several synthetic routes for producing this compound. Common methods include:

  • Condensation Reactions : Utilizing 1,2-phenylenediamine with appropriate carbonyl compounds.
  • Bromination : Selective bromination of the quinoxaline scaffold to introduce bromine atoms at the 5 and 7 positions.

Anticancer Activity

This compound has shown promising anticancer properties, particularly as a tubulin inhibitor:

  • Mechanism of Action : It binds to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division. This property has been explored in various cancer cell lines.
Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23
AGSNot reportedNot reported
HT-29Not reportedNot reported

These results indicate that this compound is more potent than doxorubicin against certain cancer cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition Studies : In vitro studies have demonstrated its effectiveness against various bacterial strains. The structure-activity relationship suggests that electron-withdrawing and donating groups significantly influence its antibacterial efficacy.
Bacterial StrainZone of Inhibition (mm) at 50 µg/mL
Staphylococcus aureus14
Escherichia coli15
Bacillus subtilis16

These findings suggest that modifications to the quinoxaline structure can enhance antibacterial activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to tubulin:

  • The docking results indicated that compounds with electron-donating groups at specific positions exhibited higher binding affinities compared to those with electron-withdrawing groups .

Neuropharmacological Effects

Recent research has also explored the neuropharmacological effects of quinoxaline derivatives:

  • Anxiolytic and anticonvulsant activities were observed in animal models when tested with derivatives related to this compound .

Propriétés

IUPAC Name

5,7-dibromo-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2/c21-15-11-16(22)20-17(12-15)23-18(13-7-3-1-4-8-13)19(24-20)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEXCNPVQPPBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Br)Br)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromo-2,3-diphenylquinoxaline
Reactant of Route 2
Reactant of Route 2
5,7-Dibromo-2,3-diphenylquinoxaline
Reactant of Route 3
Reactant of Route 3
5,7-Dibromo-2,3-diphenylquinoxaline
Reactant of Route 4
5,7-Dibromo-2,3-diphenylquinoxaline
Reactant of Route 5
Reactant of Route 5
5,7-Dibromo-2,3-diphenylquinoxaline
Reactant of Route 6
Reactant of Route 6
5,7-Dibromo-2,3-diphenylquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.